(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride
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Overview
Description
(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a biochemical compound primarily used in proteomics research. It is an intermediate in the synthesis of other analogues of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. The molecular formula of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is C15H22ClNO•HCl .
Mechanism of Action
Target of Action
It’s known that sibutramine, a related compound, primarily targets the serotonin and noradrenaline reuptake transporters .
Mode of Action
Given its structural similarity to sibutramine, it may also act as a serotonin and noradrenaline reuptake inhibitor . This means it could potentially increase the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling.
Biochemical Pathways
As a potential serotonin and noradrenaline reuptake inhibitor, it could affect the serotoninergic and noradrenergic systems, which are involved in mood regulation, appetite control, and other physiological processes .
Result of Action
If it acts similarly to Sibutramine, it could potentially lead to increased serotonin and noradrenaline signaling, which could have effects on mood, appetite, and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods ensure high yield and purity of the compound, adhering to stringent quality control measures. The exact industrial processes are often kept confidential by manufacturing companies .
Chemical Reactions Analysis
Types of Reactions
(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is widely used in scientific research, particularly in the fields of:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride contributes to understanding the pharmacological effects of Sibutramine analogues, particularly their role as serotonin and noradrenaline reuptake inhibitors.
Industry: The compound is used in the development of new pharmaceuticals and biochemical assays
Comparison with Similar Compounds
Similar Compounds
Sibutramine: The parent compound, known for its role as a serotonin and noradrenaline reuptake inhibitor.
De(N,N,3-trimethyl) Sibutramine Hydrochloride: An analogue of Sibutramine with similar pharmacological properties.
Uniqueness
(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of various Sibutramine analogues. These modifications can lead to differences in pharmacological activity and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12;/h3-6,11,14,18H,2,7-10,17H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIZALIKJURKFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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